molecular formula C9H11BrFN B596856 1-Bromo-3-(ethylaminomethyl)-2-fluorobenzene CAS No. 1355248-08-6

1-Bromo-3-(ethylaminomethyl)-2-fluorobenzene

Cat. No.: B596856
CAS No.: 1355248-08-6
M. Wt: 232.096
InChI Key: DHRNGOKGZQVRLP-UHFFFAOYSA-N
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Description

1-Bromo-3-(ethylaminomethyl)-2-fluorobenzene is a specialized small molecule that serves as a versatile building block in medicinal chemistry and pharmaceutical research, particularly in the development of novel psychotropic agents. The strategic incorporation of both bromine and fluorine atoms on the aromatic ring, combined with the ethylaminomethyl side chain, creates a multifunctional scaffold for constructing potential drug candidates. Fluorine atoms are widely recognized for their ability to profoundly influence the properties of small molecules, including enhancing metabolic stability, modulating lipophilicity, and improving binding affinity to biological targets . The bromine substituent provides a reactive site for further functionalization via cross-coupling reactions, enabling rapid diversification of the core structure. This compound is of significant interest for researching and developing new ligands that target neuropsychiatric symptoms. Its structural features make it a valuable intermediate for creating potential treatments that may modulate key receptors in the central nervous system, such as the 5-HT and D2 receptor families, which are clinically relevant targets for addressing behavioral disturbances . The presence of the fluorine atom helps to block sites of metabolic oxidation, potentially leading to improved pharmacokinetic profiles for resulting drug candidates . Researchers utilize this compound to explore new chemical space in the pursuit of therapeutics with enhanced efficacy and benign safety profiles.

Properties

IUPAC Name

N-[(3-bromo-2-fluorophenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFN/c1-2-12-6-7-4-3-5-8(10)9(7)11/h3-5,12H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRNGOKGZQVRLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C(=CC=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80742810
Record name N-[(3-Bromo-2-fluorophenyl)methyl]ethanamine
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URL https://comptox.epa.gov/dashboard/DTXSID80742810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355248-08-6
Record name Benzenemethanamine, 3-bromo-N-ethyl-2-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355248-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(3-Bromo-2-fluorophenyl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80742810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(ethylaminomethyl)-2-fluorobenzene typically involves multi-step organic reactions. One common approach is to start with a fluorobenzene derivative and introduce the bromine and ethylaminomethyl groups through a series of substitution reactions. For instance, the bromination of a fluorobenzene derivative can be achieved using bromine or N-bromosuccinimide (NBS) under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(ethylaminomethyl)-2-fluorobenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium ethoxide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylic acid derivative .

Mechanism of Action

The mechanism of action of 1-Bromo-3-(ethylaminomethyl)-2-fluorobenzene involves its interaction with specific molecular targets. The ethylaminomethyl group can interact with biological receptors or enzymes, potentially inhibiting their activity. The bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

The compound belongs to a broader class of halogenated benzenes with diverse substituents. Below is a detailed comparison with structurally related analogs:

Structural and Functional Group Variations

1-Bromo-3-(2,5-dimethylbenzyl)-2-fluorobenzene (2-51)
  • Substituents : Bromine (C1), fluorine (C2), 2,5-dimethylbenzyl (C3).
  • Synthesis : Synthesized via aryl halide coupling using 3-bromo-2-fluorobenzyl alcohol and p-xylene in hexachloroethane, yielding a colorless oil (57% yield) .
  • Key Data : NMR and HRMS confirmed structure; lacks the amine functionality, reducing polarity compared to the target compound.
1-Bromo-3-(difluoromethyl)-2-fluorobenzene (CAS: 1204333-52-7)
  • Substituents : Bromine (C1), fluorine (C2), difluoromethyl (-CF₂H) (C3).
  • Properties : Molecular formula C₇H₄BrF₃; higher halogen content increases molecular weight (225.01 g/mol) and lipophilicity. Hazard profile includes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
1-Bromo-3-(bromomethyl)-2-fluorobenzene (CAS: 149947-16-0)
  • Substituents : Bromine (C1), fluorine (C2), bromomethyl (-CH₂Br) (C3).
  • Reactivity: The bromomethyl group enables nucleophilic substitutions (e.g., Suzuki couplings), similar to the ethylaminomethyl group but with higher electrophilicity. Structural similarity score: 0.85 .
1-(3-Bromopropyl)-2-fluorobenzene (CAS: 129254-75-7)
  • Substituents : Fluorine (C2), 3-bromopropyl chain (-CH₂CH₂CH₂Br) (C1).
  • Physical Properties : Molecular weight 217.08 g/mol; aliphatic chain increases flexibility and reduces aromatic ring electron density compared to the target compound .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Boiling Point (°C) Hazard Profile
1-Bromo-3-(ethylaminomethyl)-2-fluorobenzene C₉H₁₁BrFN 232.10 Ethylaminomethyl N/A Likely R36/37/38
1-Bromo-3-chloro-5-fluorobenzene C₆H₃BrClF 209.45 Cl, Br, F 38 R36/37/38
1-Bromo-3-(difluoromethyl)-2-fluorobenzene C₇H₄BrF₃ 225.01 Difluoromethyl N/A H315, H319, H335
2-51 C₁₅H₁₃BrF 292.17 2,5-Dimethylbenzyl N/A Not reported

Biological Activity

1-Bromo-3-(ethylaminomethyl)-2-fluorobenzene is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to summarize the available research findings regarding its biological activity, including mechanisms of action, cellular effects, and relevant case studies.

This compound has a molecular formula of C9H10BrF and a molecular weight of approximately 221.08 g/mol. This compound features a bromine atom and a fluorine atom attached to a benzene ring, along with an ethylaminomethyl substituent, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • G-Protein Coupled Receptors (GPCRs) : The compound is known to bind to specific GPCRs, triggering intracellular signaling pathways that can lead to various physiological responses.
  • Enzyme Inhibition : It has been observed to inhibit certain enzymes, affecting their activity and subsequently altering metabolic processes within cells.
  • Transcription Factor Modulation : The compound can influence gene expression by interacting with transcription factors, which may lead to changes in cellular function and metabolism.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits specific enzymes affecting metabolic pathways
GPCR InteractionBinds to GPCRs, influencing signal transduction
Gene Expression ModulationAlters transcription factor activity, impacting gene expression
CytotoxicityExhibits dose-dependent effects on cell viability

Cellular Effects

This compound has been shown to exert significant effects on various cell types:

  • Cell Signaling : It modulates cell signaling pathways, which can lead to alterations in cellular functions such as proliferation and apoptosis.
  • Metabolic Changes : The compound influences cellular metabolism by interacting with metabolic enzymes, leading to changes in energy production and metabolite levels.
  • Toxicity Profile : Research indicates that the compound's effects are dose-dependent; low doses may have minimal effects while high doses can induce cytotoxicity and disrupt normal physiological processes .

Case Studies

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : Laboratory experiments demonstrated that this compound could significantly inhibit the growth of cancer cell lines, suggesting potential anticancer properties.
  • Animal Models : In vivo studies revealed that administration of varying doses resulted in observable changes in behavior and physiological responses in test subjects, indicating a significant biological impact at higher concentrations.

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., ethylaminomethyl CH₂ at δ 3.2–3.5 ppm). ¹⁹F NMR detects fluorine environment shifts (δ -110 to -115 ppm for ortho-F) .
  • Mass Spectrometry : High-resolution MS (ESI+) confirms molecular ion [M+H]⁺ (expected m/z ~260–265).
  • HPLC : Reverse-phase C18 column (acetonitrile/water) assesses purity (>98% required for biological assays) .

What strategies resolve contradictions in reported biological activities of halogenated benzylamine derivatives?

Advanced
Contradictions often arise from assay variability (e.g., cell lines, concentrations). Methodological solutions:

Standardized Assays : Reproduce key studies using consistent conditions (e.g., HepG2 cells, 10 µM dose).

In Silico Docking : Use AutoDock Vina to predict binding to targets like GPCRs or kinases. Compare with crystallographic data (e.g., PDB 6WPT) .

Binding Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity (Kd) and stoichiometry .

How to design analogs to enhance metabolic stability while retaining target affinity?

Q. Advanced

  • Fluorination : Introduce fluorine at the para position (block CYP450 oxidation) .
  • Rigidification : Replace ethyl with cyclopropylamine (restricts rotamers, improving target fit).
  • SAR Studies : Test analogs in microsomal stability assays (human liver microsomes, t½ > 60 min ideal). Optimize logP (2.5–3.5) via HPLC-derived retention times .

What safety protocols are critical when handling this compound?

Q. Basic

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use in a fume hood (volatile brominated compounds).
  • Storage : Inert atmosphere (Ar/N₂), amber glass at 4°C to prevent photodegradation .
  • Spill Management : Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as halogenated waste .

How does the substitution pattern affect regioselectivity in cross-coupling reactions?

Advanced
The ethylaminomethyl group directs cross-coupling (e.g., Suzuki-Miyaura) to the para position due to electron donation. Key factors:

  • Catalyst Choice : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in polar aprotic solvents (DMF, 80°C).
  • Steric Effects : Bulky boronic acids (e.g., 2-naphthyl) require longer reaction times (24–48 hr) .
    Example : Coupling with 4-methoxyphenylboronic acid yields 85% para-substituted product vs. 45% for meta .

What computational methods predict the compound’s solubility and partition coefficient (logP)?

Q. Advanced

  • Solubility : Use COSMO-RS (via Schrödinger) with input from DFT-optimized geometries. Compare with experimental shake-flask data (water/octanol) .
  • logP : ACD/Percepta predicts ~2.8; refine using molecular dynamics (MD) simulations of solvation free energy .

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